molecular formula C19H19N3O3S B419470 methyl {[5-(2-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

methyl {[5-(2-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

Cat. No.: B419470
M. Wt: 369.4g/mol
InChI Key: CJUDHFDGLYDXOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl {[5-(2-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features methoxyphenyl and methylphenyl groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of methyl {[5-(2-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves multiple steps. One common synthetic route starts with the preparation of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol. This intermediate is then alkylated using 2-bromo-1-phenylethanone under alkaline conditions to yield the desired compound . The reaction conditions often involve the use of cesium carbonate as a base and sodium borohydride for the reduction of the ketone group .

Chemical Reactions Analysis

methyl {[5-(2-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound’s triazole ring is known for its biological activity, making it useful in the development of pharmaceuticals.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl {[5-(2-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The triazole ring can inhibit certain enzymes, disrupting metabolic pathways in microorganisms, which accounts for its antimicrobial properties . The methoxyphenyl and methylphenyl groups enhance its binding affinity to these targets, increasing its efficacy.

Comparison with Similar Compounds

Similar compounds include:

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4g/mol

IUPAC Name

methyl 2-[[5-(2-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate

InChI

InChI=1S/C19H19N3O3S/c1-13-8-10-14(11-9-13)22-18(15-6-4-5-7-16(15)24-2)20-21-19(22)26-12-17(23)25-3/h4-11H,12H2,1-3H3

InChI Key

CJUDHFDGLYDXOB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)OC)C3=CC=CC=C3OC

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)OC)C3=CC=CC=C3OC

Origin of Product

United States

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